4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Overview

Description

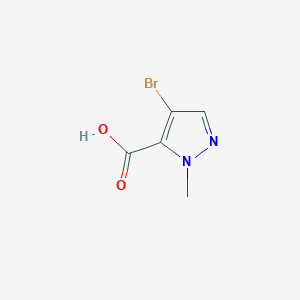

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Methylation: The methyl group at the 1-position can be introduced using a methylating agent like methyl iodide.

Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions, often involving carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include esters, amides, and other derivatives of the carboxylic acid group.

Scientific Research Applications

Chemistry

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid serves as a building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction depending on the reagents used.

- Coupling Reactions: The carboxylic acid group can form esters or amides, expanding its utility in organic synthesis.

Biology

The compound has been investigated for its biological activities, particularly:

- Enzyme Inhibition: It inhibits key enzymes involved in energy metabolism, such as components of the mitochondrial electron transport chain, leading to reduced ATP production. This inhibition affects cellular functions by modulating signaling pathways and gene expression.

Key Enzymatic Targets

| Enzyme | Effect |

|---|---|

| Mitochondrial Electron Transport Chain | Inhibits ATP synthesis |

| Cyclooxygenase (COX) Enzymes | Selectively inhibits COX-2, suggesting anti-inflammatory potential |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can act as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by selectively inhibiting COX-2 without causing gastrointestinal side effects.

Antitumor Activity

The compound has demonstrated potential anticancer properties through studies on various cancer cell lines:

- Cell Lines Tested: MiaPaCa2 (pancreatic cancer) and A673 (sarcoma).

- Inhibition Potency: Low nanomolar inhibition of lactate dehydrogenase (LDH), indicating strong potential as an anticancer agent.

Case Study Findings

| Cell Line | Inhibition Potency |

|---|---|

| MiaPaCa2 | Low nanomolar |

| A673 | Low nanomolar |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile suggests high oral bioavailability and favorable absorption characteristics. Toxicity studies indicate a high LD50 value (>2000 mg/kg), suggesting a relatively safe profile for further development.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and carboxylic acid group can interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an additional methyl group at the 3-position.

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position instead of the 5-position.

4-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group at the 1-position instead of a methyl group.

Uniqueness

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and carboxylic acid group provides opportunities for further functionalization and derivatization, making it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (C₅H₅BrN₂O₂) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and applications in scientific research, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. This unique substitution pattern significantly influences its reactivity and biological activity. The molecular weight of the compound is 205.01 g/mol , and it is characterized by high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for various pharmacological applications.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties. It has been shown to inhibit oxidative phosphorylation, impacting ATP production in cellular processes. This inhibition affects energy metabolism and can lead to alterations in cellular functions by modulating signaling pathways and gene expression .

Key Enzymatic Targets:

- Mitochondrial Electron Transport Chain: Inhibits components involved in ATP synthesis.

- Cyclooxygenase (COX) Enzymes: Demonstrates potential as an anti-inflammatory agent by selectively inhibiting COX-2 over COX-1 .

Anti-inflammatory Properties

Research indicates that this compound possesses notable anti-inflammatory effects. In various studies, it has been compared to standard anti-inflammatory drugs such as diclofenac and celecoxib.

The compound's selective inhibition of COX-2 suggests its potential as a safer alternative for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Antitumor Activity

In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. It has been evaluated for its effects on various cancer cell lines, demonstrating the ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism.

Case Study Findings:

- Cell Lines Tested: MiaPaCa2 (pancreatic cancer) and A673 (sarcoma).

- Inhibition Potency: Low nanomolar inhibition of LDHA and LDHB was observed, indicating strong potential as an anticancer agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with high oral bioavailability. Toxicity studies indicate that the compound exhibits a high LD50 value (>2000 mg/kg), suggesting a relatively safe profile for further development .

Applications in Research

This compound serves as an important building block in organic synthesis and medicinal chemistry. Its ability to interact with various biological targets makes it valuable in:

Q & A

Q. Basic Research: What are the standard synthetic routes for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via a cyclocondensation reaction followed by bromination and hydrolysis . A common approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine to form a pyrazole ester intermediate (e.g., ethyl 1-methyl-1H-pyrazole-5-carboxylate) .

Bromination : Electrophilic bromination at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions to minimize side reactions .

Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) of the ester group to yield the carboxylic acid .

Critical Parameters :

- Temperature control during bromination (0–5°C) to prevent over-bromination.

- Use of anhydrous solvents to avoid ester hydrolysis during bromination.

Q. Advanced Research: How is X-ray crystallography employed to resolve structural ambiguities in brominated pyrazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination . Key steps include:

Crystal Growth : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF) to obtain diffraction-quality crystals.

Data Collection : High-resolution datasets (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 150 K) to reduce thermal motion artifacts .

Refinement : Use of Hirshfeld surface analysis to validate intermolecular interactions and confirm regioselectivity of bromination .

Example : In a related compound (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), SC-XRD confirmed planarity of the pyrazole ring and hydrogen-bonding motifs critical for supramolecular assembly .

Q. Advanced Research: How can regioselectivity challenges in pyrazole bromination be addressed experimentally?

Methodological Answer:

Regioselectivity in bromination is influenced by electronic and steric factors :

Electronic Effects : Electron-donating groups (e.g., methyl at N1) direct bromination to the 4-position due to increased electron density at C4 .

Steric Control : Bulky substituents near C3/C5 can block undesired bromination sites.

Reagent Optimization : Use of NBS with catalytic Lewis acids (e.g., FeCl₃) enhances selectivity for monobromination .

Validation :

- HPLC-MS to monitor reaction progress and identify byproducts.

- ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of coupling between H4 and adjacent protons) .

Q. Advanced Research: What computational methods are used to predict the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction design .

Frontier Molecular Orbitals (FMOs) : Predict sites for electrophilic bromination based on HOMO-LUMO energy gaps .

Molecular Dynamics (MD) : Simulate solvent effects on crystallization or aggregation behavior.

Case Study : DFT analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed charge delocalization across the pyrazole ring, corroborating experimental bromination regiochemistry .

Q. Advanced Research: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields often arise from:

Reaction Scale : Microscale reactions (<1 mmol) may show lower yields due to inefficiencies in mixing or heat transfer.

Purification Methods : Column chromatography vs. recrystallization can lead to variability.

Mitigation Strategies :

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry) to identify optimal conditions.

- In Situ Monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation .

Example : Hydrolysis of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate under microwave irradiation (100°C, 30 min) improved yield to >90% compared to traditional reflux (70%, 6 hours) .

Q. Advanced Research: What biological screening approaches are applicable to this compound?

Methodological Answer:

While direct studies on this compound are limited, analog-based strategies include:

Antimicrobial Assays : Testing against Gram-positive/negative bacteria (e.g., MIC determination via broth dilution) .

Enzyme Inhibition : Screening against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assays .

Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) to evaluate antiproliferative activity .

Key Consideration : The carboxylic acid group enables conjugation to biomolecules (e.g., peptides) for targeted drug delivery .

Q. Advanced Research: How to analyze trace impurities in synthesized batches?

Methodological Answer:

HPLC-PDA-MS is preferred for impurity profiling:

Column : C18 reverse-phase with gradient elution (water/acetonitrile + 0.1% formic acid).

Detection :

- UV-Vis : Identify conjugated impurities (λ = 254 nm).

- High-Resolution MS : Confirm molecular formulas of byproducts (e.g., dibrominated species).

Example : In related pyrazole syntheses, impurities like 4,5-dibromo derivatives were detected at <0.5% levels using LC-MS .

Q. Basic Research: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

¹H NMR :

- Singlet for H3 (δ ~6.8–7.2 ppm, no coupling due to adjacent bromine).

- Methyl group at N1 as a singlet (δ ~3.8–4.0 ppm) .

¹³C NMR :

IR : Strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. Advanced Research: Can this compound serve as a ligand in coordination chemistry?

Methodological Answer:

Yes, the carboxylic acid and pyrazole N-atoms enable chelation to metal centers:

Synthesis of Complexes : React with Cu(II) or Fe(II) salts in ethanol/water mixtures.

Characterization :

- Magnetic Susceptibility : Determine metal oxidation states.

- EPR Spectroscopy : Probe electronic environments in paramagnetic complexes .

Example : Analogous pyrazole-carboxylates form stable complexes with Mn(II) and Fe(II), showing potential as catalysts in oxidation reactions .

Q. Advanced Research: How does solvent polarity affect the photophysical properties of this compound?

Methodological Answer:

Solvatochromism studies in solvents like DMSO, ethanol, and hexane reveal:

Emission Shifts : Polar solvents (e.g., DMSO) induce red shifts due to stabilization of excited states.

Quantum Yield Measurements : Higher polarity reduces non-radiative decay, increasing fluorescence intensity .

Instrumentation : Time-resolved fluorescence spectroscopy (nanosecond resolution) to quantify excited-state lifetimes .

Properties

IUPAC Name |

4-bromo-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIJCAVZGBGUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350097 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-84-2 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.